molecular formula C9H4Cl2FN B12313859 1,3-Dichloro-8-fluoroisoquinoline

1,3-Dichloro-8-fluoroisoquinoline

Katalognummer: B12313859
Molekulargewicht: 216.04 g/mol
InChI-Schlüssel: OEJFEZQYVZUSEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dichloro-8-fluoroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines. The presence of chlorine and fluorine atoms in the 1,3 and 8 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-8-fluoroisoquinoline can be synthesized through various methods. One common approach involves the direct fluorination of 1,3-dichloroisoquinoline using potassium fluoride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The chemoselectivity of this reaction is attributed to the lability of the carbon–halogen bond at the 1-position of the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality. The compound is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dichloro-8-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like DMSO or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Isoquinolines: Products with various functional groups replacing the chlorine atoms.

    Oxidized/Reduced Derivatives: Compounds with altered oxidation states, leading to different chemical properties.

Vergleich Mit ähnlichen Verbindungen

  • 1,3-Dichloro-7-fluoroisoquinoline
  • 1,3-Dichloro-6-fluoroisoquinoline
  • 3-Chloro-1-fluoroisoquinoline

Comparison: 1,3-Dichloro-8-fluoroisoquinoline is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development .

Eigenschaften

Molekularformel

C9H4Cl2FN

Molekulargewicht

216.04 g/mol

IUPAC-Name

1,3-dichloro-8-fluoroisoquinoline

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-5-2-1-3-6(12)8(5)9(11)13-7/h1-4H

InChI-Schlüssel

OEJFEZQYVZUSEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=NC(=C2C(=C1)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.